molecular formula C12H26OSi B14176191 (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol CAS No. 922523-51-1

(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol

Cat. No.: B14176191
CAS No.: 922523-51-1
M. Wt: 214.42 g/mol
InChI Key: GCXRXTOGAWUCKS-MNOVXSKESA-N
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Description

(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is an organic compound with a complex structure that includes both aliphatic and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which react with appropriate aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted silyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the silyl group can help in tracking the compound within biological systems using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The silyl group can enhance the stability and bioavailability of drug molecules, making it a valuable component in drug design.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, including nucleophilic substitution and elimination. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2,4-Dimethylhex-5-en-1-ol: Lacks the silyl group, making it less versatile in chemical reactions.

    (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hexane: Saturated version, which lacks the double bond, reducing its reactivity.

Uniqueness

The presence of both the silyl group and the double bond in (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.

Properties

CAS No.

922523-51-1

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

(2R,4S)-2,4-dimethyl-5-(trimethylsilylmethyl)hex-5-en-1-ol

InChI

InChI=1S/C12H26OSi/c1-10(8-13)7-11(2)12(3)9-14(4,5)6/h10-11,13H,3,7-9H2,1-2,4-6H3/t10-,11+/m1/s1

InChI Key

GCXRXTOGAWUCKS-MNOVXSKESA-N

Isomeric SMILES

C[C@H](C[C@H](C)C(=C)C[Si](C)(C)C)CO

Canonical SMILES

CC(CC(C)C(=C)C[Si](C)(C)C)CO

Origin of Product

United States

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